molecular formula C17H24N2O4 B12260154 N-cyclopropyl-4-[(3,5-dimethoxyphenyl)methyl]morpholine-2-carboxamide

N-cyclopropyl-4-[(3,5-dimethoxyphenyl)methyl]morpholine-2-carboxamide

Cat. No.: B12260154
M. Wt: 320.4 g/mol
InChI Key: WRABKLBINOPKDO-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[(3,5-dimethoxyphenyl)methyl]morpholine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

N-cyclopropyl-4-[(3,5-dimethoxyphenyl)methyl]morpholine-2-carboxamide

InChI

InChI=1S/C17H24N2O4/c1-21-14-7-12(8-15(9-14)22-2)10-19-5-6-23-16(11-19)17(20)18-13-3-4-13/h7-9,13,16H,3-6,10-11H2,1-2H3,(H,18,20)

InChI Key

WRABKLBINOPKDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCOC(C2)C(=O)NC3CC3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[(3,5-dimethoxyphenyl)methyl]morpholine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable cyclizing agent.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropanating agent.

    Attachment of the 3,5-Dimethoxyphenylmethyl Group: This step involves the reaction of the morpholine derivative with a 3,5-dimethoxybenzyl halide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[(3,5-dimethoxyphenyl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine or aromatic derivatives.

Scientific Research Applications

N-cyclopropyl-4-[(3,5-dimethoxyphenyl)methyl]morpholine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[(3,5-dimethoxyphenyl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-[(3,5-dimethylphenoxy)methyl]benzenemethanamine: Similar structure with a dimethylphenoxy group instead of a dimethoxyphenyl group.

    4-(3,5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide: Contains a piperazine ring and a quinoxaline moiety.

Uniqueness

N-cyclopropyl-4-[(3,5-dimethoxyphenyl)methyl]morpholine-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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